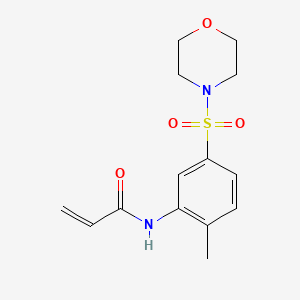
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide also exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and AChE based on the structure of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. Another area of interest is the investigation of the potential use of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, the development of novel drug delivery systems for 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide could improve its solubility and bioavailability, allowing for more effective therapeutic applications.
合成方法
The synthesis of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in its pure form.
科学研究应用
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-13(9(2)17-16-8)15-12(18)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNONAPUUWCVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

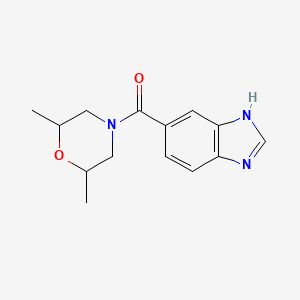
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
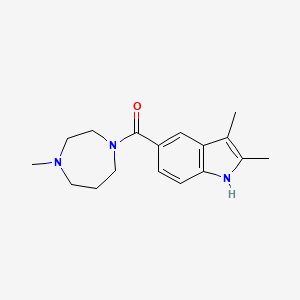
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
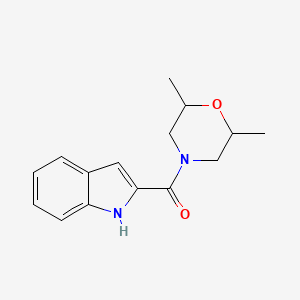
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
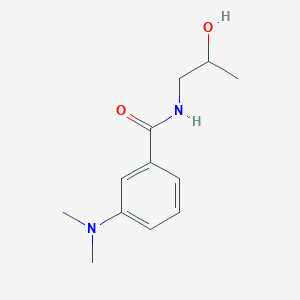
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)
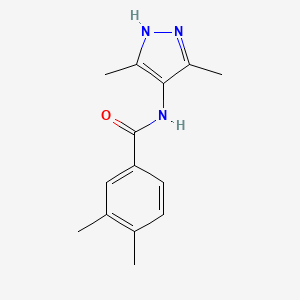

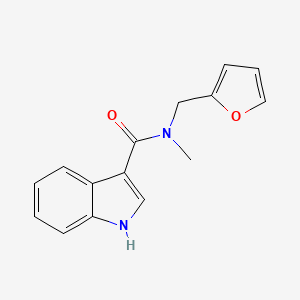
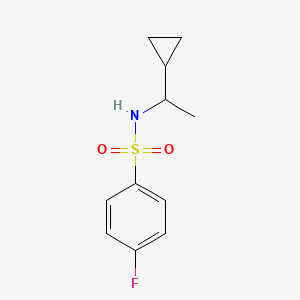
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
